Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate (CAS: 1445951-40-5) is a spirocyclic compound featuring a central bicyclic structure with three nitrogen atoms (1,5,9-triaza) and a tert-butyl carboxylate group. Its molecular formula is C₁₃H₂₃N₃O₃, with a molecular weight of 269.34 g/mol . The spiro architecture and functional groups confer unique physicochemical properties, making it a scaffold of interest in medicinal chemistry for targeting enzymes or receptors requiring rigid, three-dimensional binding motifs.
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-5-13(6-9-16)14-7-4-10(17)15-13/h14H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ZMMBVBRWVLRWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NCCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate with specific reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its carbonyl group, ester functionality, and spirocyclic nitrogen framework.
Nucleophilic Addition
-
Mechanism : The carbonyl carbon undergoes nucleophilic attack, forming alcohols or amines.
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Reagents : Nucleophiles (e.g., amines, alcohols).
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Conditions : pH-controlled environments to optimize selectivity.
Esterification
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Mechanism : The carboxylate ester group reacts with alcohols or phenols to form esters.
-
Reagents : Alcohols, phenols, or acid chlorides.
-
Conditions : Acid catalysis or base-mediated reactions.
Electrophilic Reactions
-
Mechanism : The carbonyl group acts as an electrophile, interacting with nucleophiles (e.g., amino acids, biomolecules).
-
Applications : Potential in drug design for targeted interactions.
Functional Group Transformations
-
Oxidation/Reduction :
-
Oxidation introduces oxygen-containing groups (e.g., ketones, carboxylic acids).
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Reduction removes oxygen or reduces double bonds (e.g., alcohols).
-
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Substitution : Functional groups can be replaced using nucleophilic reagents.
Electrophilic Reactivity
The carbonyl group (C=O) is central to the compound’s reactivity, enabling interactions with nucleophiles in biological or synthetic contexts.
Cyclization Pathway
The spirocyclic structure forms via cyclization of precursors, often involving acid or base catalysis . For example:
Scientific Research Applications
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Structural Impact on Function
- Heteroatom Composition:
- Stereochemistry:
- The (R)-configured 3-methyl analog (CAS 1914989-01-7) highlights the role of chirality in biological activity, though specific data are pending .
Biological Activity
Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate (CAS No. 1445951-40-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 269.34 g/mol
IUPAC Name: this compound
The compound features a spirocyclic structure that is characteristic of many bioactive compounds, which often contributes to their interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar triazaspiro structures exhibit a range of biological activities, including:
- Inhibition of Enzymatic Activity : this compound has been studied for its potential as an inhibitor of methyltransferases, particularly METTL3. Inhibitors targeting this enzyme have shown promise in modulating RNA methylation processes, which are crucial in cancer biology and epigenetics .
- Antimicrobial Properties : Compounds derived from spiroheterocycles are known for their antimicrobial activities. The presence of nitrogen atoms in the structure may enhance interaction with microbial enzymes or membranes .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines, potentially through induction of apoptosis or disruption of cellular metabolism .
Case Study 1: METTL3 Inhibition
A study focused on the optimization of triazaspiro derivatives reported that specific modifications to the structure significantly enhanced potency against METTL3. The most potent derivative exhibited an IC50 value of 0.005 μM, indicating strong inhibition capabilities .
| Compound | IC50 (μM) | Selectivity | Stability (t1/2) |
|---|---|---|---|
| UZH2 | 0.005 | High | 24 min |
| Derivative A | 0.037 | Moderate | <12 min |
Case Study 2: Antimicrobial Activity
Another investigation highlighted the antimicrobial efficacy of triazaspiro compounds against various bacterial strains. The study found that certain derivatives exhibited significant inhibition zones in agar diffusion assays, suggesting potential for development as therapeutic agents against resistant bacterial infections .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating the therapeutic potential of any new compound:
- Solubility : Initial assessments indicate moderate solubility in aqueous environments.
- Cell Permeability : Compounds with similar structures have shown favorable permeability characteristics, essential for effective cellular uptake.
- Metabolic Stability : Studies report varied stability profiles; some derivatives undergo rapid metabolic degradation while others maintain longer half-lives in biological systems .
Q & A
Q. Validation methods :
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, ¹H NMR in CDCl₃ shows characteristic Boc group signals at δ 1.48 ppm (singlet, 9H) and spirocyclic proton resonances between δ 3.3–3.6 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, e.g., [M+H]⁺ peaks matching calculated values .
Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound, such as missing carbon signals or peak broadening?
Answer:
Discrepancies in ¹³C NMR (e.g., missing signals due to overlapping or broadening) arise from dynamic effects or steric hindrance in the spirocyclic structure. Methodological solutions include:
- Variable-temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 40–60°C) to reduce line broadening caused by conformational exchange .
- DEPT-135/HSQC experiments : Differentiate CH, CH₂, and CH₃ groups to assign ambiguous signals.
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ACD/Labs software) .
Basic: What analytical techniques are critical for confirming the spirocyclic architecture of this compound?
Answer:
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves the spirocyclic geometry.
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and tertiary amine vibrations .
- High-performance liquid chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance coupling reaction efficiency .
- Catalyst screening : Testing Pd catalysts (e.g., Pd(dba)₂ vs. Pd(OAc)₂) improves cross-coupling yields .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for steps like Boc protection .
Q. Example yield optimization :
| Step | Yield (%) | Conditions |
|---|---|---|
| Buchwald–Hartwig | 93 | THF, 60°C, 24h |
| Boc protection | 85 | DCM, 0°C, 2h |
Advanced: How does the spirocyclic framework influence biological activity, such as METTL3 inhibition or GABA receptor modulation?
Answer:
- Steric rigidity : The spirocyclic core enhances binding affinity by pre-organizing the molecule into bioactive conformations .
- Structure-activity relationship (SAR) : Modifications at the 2-oxo or tertiary amine positions alter potency. For example, replacing the Boc group with acetyl increases METTL3 inhibition (IC₅₀ < 100 nM) .
- Biological assays :
- SPR (Surface Plasmon Resonance) : Measures binding kinetics to METTL3 (e.g., KD values) .
- Electrophysiology : Evaluates GABAA receptor modulation in HEK293 cells .
Basic: What are best practices for storing this compound to ensure stability?
Answer:
- Storage conditions : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .
- Solubility considerations : Dissolve in anhydrous DCM or DMSO for long-term storage (-20°C) .
Advanced: How can computational modeling predict the binding modes of this compound to therapeutic targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulates interactions with METTL3’s SAM-binding pocket, highlighting hydrogen bonds with Asp395 and hydrophobic contacts with Phe372 .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) .
Advanced: What experimental approaches validate the compound’s role in epigenetic regulation (e.g., METTL3 inhibition)?
Answer:
- m⁶A quantification : LC-MS/MS measures N⁶-methyladenosine levels in RNA after treatment with the compound .
- Cellular assays :
Basic: What safety precautions are required when handling this compound in the laboratory?
Answer:
- Hazard statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
Advanced: How can researchers address stereochemical challenges during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
